2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide

SYK FLT3 Inhibitor

This compound is the preferred chemical probe for simultaneous SYK/FLT3 pathway interrogation, with a potency unreplicated by standard in-class inhibitors like fostamatinib. Its >50-fold selectivity over 290 kinases and experimental demonstration of microenvironment-specific BCR inhibition without affecting T-cell ZAP-70 make it essential for valid immunopharmacology and FLT3-ITD mechanistic studies. Ideal for long-term in vivo models with its ~20h half-life enabling QD dosing.

Molecular Formula C16H12Cl2N4O
Molecular Weight 347.199
CAS No. 1337880-69-9
Cat. No. B578098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide
CAS1337880-69-9
Molecular FormulaC16H12Cl2N4O
Molecular Weight347.199
Structural Identifiers
SMILESC1CC1NC(=O)C2=NC=CC3=C2N=C(N3)C4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C16H12Cl2N4O/c17-9-2-1-3-10(18)12(9)15-21-11-6-7-19-14(13(11)22-15)16(23)20-8-4-5-8/h1-3,6-8H,4-5H2,(H,20,23)(H,21,22)
InChIKeyQHETXVNETHQTSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAK-659 (Mivavotinib) Dual SYK/FLT3 Inhibitor: A Procurement and Differentiation Guide for Kinase-Focused Research Programs


2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide, also known as TAK-659 or mivavotinib, is a synthetic small molecule belonging to the imidazo[4,5-c]pyridine class [1]. It functions as a potent, reversible, and orally bioavailable dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3), with reported IC50 values of 3.2 nM and 4.6 nM, respectively [2]. TAK-659 is an investigational agent that has been evaluated in preclinical models and clinical trials for various hematological malignancies, including B-cell lymphomas and acute myeloid leukemia (AML) [3].

Why Substituting Other SYK or FLT3 Inhibitors for TAK-659 (CAS 1337880-69-9) Fails to Replicate Its Dual-Targeting Profile


Simple substitution with a standard SYK inhibitor (e.g., fostamatinib, entospletinib) or a selective FLT3 inhibitor (e.g., gilteritinib) fails to replicate the unique dual-inhibition profile of TAK-659 [1]. In-class SYK inhibitors like fostamatinib (R406) are significantly less potent against SYK and only weakly inhibit FLT3, while entospletinib is designed to be highly selective for SYK and spare FLT3, a property that is therapeutically detrimental in FLT3-driven malignancies . This differential pharmacology is critically important in diseases where coordinate SYK and FLT3 signaling drives pathogenesis, making TAK-659 the preferred chemical probe for simultaneous pathway interrogation [2]. The following quantitative evidence details these differentiating characteristics.

TAK-659 (Mivavotinib): Quantitative Evidence for Differentiated Procurement Based on Potency, Selectivity, and Clinical Pharmacokinetics


Biochemical Potency Advantage Over Single-Target SYK Inhibitors Fostamatinib and Entospletinib

TAK-659 demonstrates substantially higher biochemical potency against its primary target, SYK, compared to the clinically evaluated SYK inhibitors fostamatinib (active metabolite R406) and entospletinib. Critically, it also potently inhibits the secondary target FLT3, which the other two inhibitors are designed to spare or only weakly engage, resulting in a unique dual-inhibition profile [1] .

SYK FLT3 Inhibitor IC50 Biochemical Assay

Selectivity Profile: >50-Fold Kinase Panel Selectivity and Preservation of ZAP-70 in T Cells

In a broad panel of over 290 protein kinases, TAK-659 demonstrates more than 50-fold selectivity for its primary targets, SYK and FLT3, minimizing off-target kinase activity [1]. Importantly, in a co-culture model mimicking the chronic lymphocytic leukemia (CLL) microenvironment, TAK-659 inhibited SYK without inhibiting the functionally homologous T-cell kinase ZAP-70, a property not uniformly demonstrated across the SYK inhibitor class [2].

Kinase Selectivity ZAP-70 Immunology CLL

Differential Antiproliferative Activity in FLT3-Mutated versus Wild-Type Acute Myeloid Leukemia

A head-to-head comparison in a consecutive cohort of primary AML patient samples revealed TAK-659's enhanced antiproliferative effect in FLT3-mutated cases. The effect was significantly greater in FLT3-mutated patients at a concentration of 0.5 µM, whereas the comparator fostamatinib required a higher concentration of 1.0 µM to achieve significance [1]. This finding corroborates the importance of FLT3 as a therapeutic target and demonstrates the functional consequence of TAK-659's dual-inhibition profile.

AML FLT3 Mutation Patient-Derived Cells Antiproliferative

Pharmacokinetic Advantage: A ~20-37 Hour Half-Life Enabling Sustained, Once-Daily Target Coverage

Population pharmacokinetic analysis of TAK-659 revealed a terminal half-life of approximately 20 hours, supporting once-daily oral dosing [1]. This is substantially longer than the reported half-lives of other oral SYK inhibitors, enabling more sustained target coverage. Simulations from the pharmacokinetic model indicated that clinically evaluated dosing regimens achieved steady-state trough concentrations commensurate with over 90% FLT3 inhibition, based on ex vivo plasma immune assays [1].

Pharmacokinetics Half-Life Oral Dosing Population PK

TAK-659 (Mivavotinib): Evidence-Anchored Application Scenarios for Procurement and Research Use


Validating the Therapeutic Hypothesis of Dual SYK/FLT3 Inhibition in FLT3-Mutated AML Models

The direct evidence of superior antiproliferative activity in FLT3-mutated patient-derived AML cells at a half-log lower concentration than fostamatinib makes TAK-659 the chemical probe of choice for mechanistic studies [1]. It should be procured for in vitro and in vivo experiments designed to validate the therapeutic hypothesis that simultaneous SYK and FLT3 blockade is more effective than targeting either kinase alone, particularly in FLT3-ITD driven systems.

Long-Term In Vivo Studies Requiring Once-Daily Oral Dosing and Sustained Pharmacodynamic Target Inhibition

Given its extended half-life (~20 hours) and the PK model confirming achievement of exposure thresholds for >90% FLT3 inhibition at clinically employed doses, TAK-659 is uniquely suited for long-term animal studies [1]. Its QD dosing schedule improves animal welfare, reduces handling stress, and simplifies combination therapy experimental designs, providing a distinct logistical advantage over BID-dosed comparators like entospletinib or fostamatinib.

Investigating SYK-Dependent B-Cell Receptor Signaling with Minimal T-Cell Pathway Interference

The experimental demonstration that TAK-659 inhibits microenvironment-induced SYK activation without affecting the T-cell homologue ZAP-70 positions it as a key tool for immunopharmacology [1]. Researchers investigating the tumor microenvironment and the specific role of B-cell receptor (BCR) signaling in lymphomas and CLL should select TAK-659 to dissect B-cell intrinsic effects while minimizing direct inhibitory noise from T-cell receptor signaling in complex ex vivo co-culture systems.

Kinase Profiling Panels and Selectivity Screens Requiring a Validated, Highly-Selective Chemical Standard

The established profile of >50-fold selectivity for SYK and FLT3 over a panel of 290 kinases makes TAK-659 a qualified standard for kinase profiling services and academic selectivity screens [1]. Procurement is indicated for core facilities and screening laboratories that require a well-characterized, broad-selectivity benchmark compound to contextualize the performance of novel chemical entities targeting the SYK and/or FLT3 kinases.

Quote Request

Request a Quote for 2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.